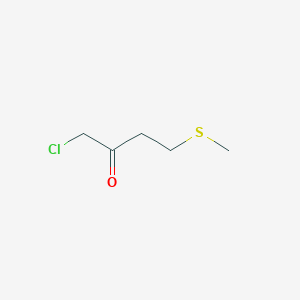
1-Chloro-4-(methylsulfanyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(methylsulfanyl)butan-2-one is an organic compound with the molecular formula C5H9ClOS It is a chlorinated ketone with a methylsulfanyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(methylsulfanyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-2-one with methanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(methylsulfanyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: 1-Chloro-4-(methylsulfinyl)butan-2-one, 1-Chloro-4-(methylsulfonyl)butan-2-one.
Reduction: 1-Chloro-4-(methylsulfanyl)butan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-4-(methylsulfanyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-4-(methylsulfanyl)butan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications of the target molecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-Chloro-4-(methylsulfanyl)butan-2-one can be compared with other similar compounds, such as:
1-Chloro-4-(methylsulfonyl)butan-2-one: Similar structure but with a sulfonyl group instead of a sulfanyl group, leading to different chemical reactivity and properties.
1-Chloro-4-(methylthio)butan-2-one: Similar structure but with a thioether group, affecting its chemical behavior and applications.
Properties
CAS No. |
953045-49-3 |
|---|---|
Molecular Formula |
C5H9ClOS |
Molecular Weight |
152.64 g/mol |
IUPAC Name |
1-chloro-4-methylsulfanylbutan-2-one |
InChI |
InChI=1S/C5H9ClOS/c1-8-3-2-5(7)4-6/h2-4H2,1H3 |
InChI Key |
UQEKEGUCKSIGDU-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


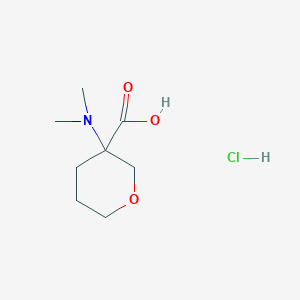
![4,4-Dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B13582268.png)
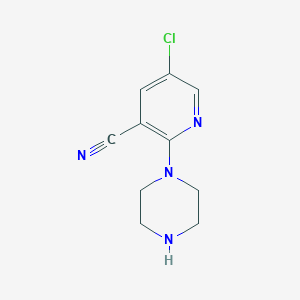

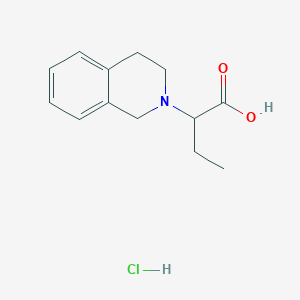
![5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13582281.png)

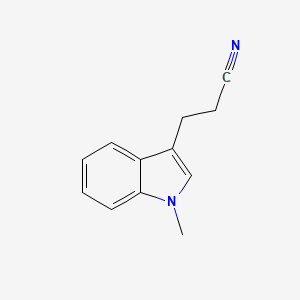


![2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid](/img/structure/B13582307.png)


![Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride](/img/structure/B13582319.png)
